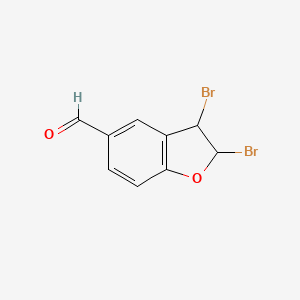
1H-Indene,4-chloro-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene,4-chloro-2-(1-methylethyl)- is a chemical compound with the molecular formula C12H13Cl. It is also known by its alternative name, 7-chloro-2-isopropyl-1H-indene . This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a chlorine atom and an isopropyl group in its structure makes it a unique derivative of indene.
Preparation Methods
The synthesis of 1H-Indene,4-chloro-2-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the chlorination of 2-isopropylindene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1H-Indene,4-chloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting the compound with an amine in the presence of a base like sodium hydroxide can yield the corresponding amine derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding indene-4-one derivative.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding indene derivative without the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield substituted indene derivatives, while oxidation reactions produce indene-4-one derivatives.
Scientific Research Applications
1H-Indene,4-chloro-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents. The presence of the chlorine atom and isopropyl group may impart specific biological properties that are of interest in drug discovery.
Medicine: The compound and its derivatives are investigated for their potential pharmacological effects. Studies may focus on their activity against specific biological targets, such as enzymes or receptors, to develop new medications.
Industry: In the industrial sector, the compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1H-Indene,4-chloro-2-(1-methylethyl)- depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
The molecular targets and pathways involved in the compound’s mechanism of action are subjects of ongoing research. Understanding these interactions is crucial for developing new therapeutic agents and optimizing their efficacy and safety.
Comparison with Similar Compounds
1H-Indene,4-chloro-2-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Indene,4-bromo-2-(1-methylethyl)-: This compound has a bromine atom instead of a chlorine atom. The presence of bromine may affect its reactivity and biological activity.
1H-Indene,4-chloro-2-(1-ethyl)-: This compound has an ethyl group instead of an isopropyl group. The difference in the alkyl group can influence its chemical properties and applications.
1H-Indene,4-chloro-2-(1-methyl)-: This compound has a methyl group instead of an isopropyl group. The smaller alkyl group may result in different reactivity and biological effects.
The uniqueness of 1H-Indene,4-chloro-2-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
354589-68-7 |
|---|---|
Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
VDFIGYCUOGDOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-hydroxy-7H-benzo[de]anthracen-7-one](/img/structure/B8777318.png)


![3-[(3-Nitropyridin-4-yl)amino]propane-1,2-diol](/img/structure/B8777337.png)

![2,3-dihydro-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B8777364.png)

![furo[3,2-b]pyridin-3(2H)-one hydrochloride](/img/structure/B8777383.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B8777397.png)


